molecular formula C19H26ClN7O B1664904 aminopurvalanol A CAS No. 220792-57-4

aminopurvalanol A

Cat. No. B1664904
M. Wt: 403.9 g/mol
InChI Key: RAMROQQYRRQPDL-HNNXBMFYSA-N
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Description

Aminopurvalanol A is a cell-permeable 2,6,9-trisubstituted purine analog . It displays anti-mitotic as well as anti-tumor properties . It has been found to have a GI50 of 1.8 µM in the NCI 60-cell panel in vitro activity screen and potently inhibits the growth of KM12 colon cancer cells with a GI50 of 30 nM .


Molecular Structure Analysis

The molecular formula of Aminopurvalanol A is C19H26ClN7O . The InChI code for Aminopurvalanol A is InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)/t15-/m0/s1 .


Chemical Reactions Analysis

Aminopurvalanol A is known to inhibit cell growth primarily by arresting the cells in the G2 phase of the cell cycle and, at higher concentration, triggering apoptosis .


Physical And Chemical Properties Analysis

Aminopurvalanol A is a solid substance . It is soluble in DMSO to the extent of 40 mg/mL . The compound is pale yellow in color . It has a molecular weight of 403.91 .

Scientific Research Applications

Cancer Cell Differentiation

Aminopurvalanol A (AP) has been identified as a compound that promotes cellular differentiation. In a study using a myeloid leukemic cell line, AP was found to induce cells to acquire characteristics of differentiated macrophages and to arrest in the cell cycle with a 4N DNA content. This indicates its potential application in cancer therapy, specifically for inducing differentiation in cancer cells. It was also observed to inhibit mitosis in Xenopus egg extracts, suggesting its action on a conserved cell cycle regulatory pathway (Rosania et al., 1999).

M-Phase mRNA Regulation

Research exploring the control of translation by CDK1/cyclin B during the cell cycle in sea urchin embryos revealed that the CDK1/cyclin B inhibitor aminopurvalanol A can arrest embryos at the G2/M transition. This study identified specific mRNA recruitment or release at M-phase, providing insights into the regulation of protein synthesis by the cell cycle regulator CDK1-cyclin B (Le Breton et al., 2003).

Anti-Angiogenic Properties

Aminopurvalanol A, among other small molecular kinase inhibitors, has been studied for its anti-angiogenic effects. This research compared the functional effects of various cyclin-dependent kinase (CDK) inhibitors on endothelial cells. It was found that aminopurvalanol A had anti-angiogenic effects in certain concentrations, making it a potential candidate for the development of new anti-angiogenic drugs (Zahler et al., 2010).

Safety And Hazards

Aminopurvalanol A is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

(2R)-2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMROQQYRRQPDL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944705
Record name 2-{[6-(3-Amino-5-chloroanilino)-9-(propan-2-yl)-1,9-dihydro-2H-purin-2-ylidene]amino}-3-methylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

aminopurvalanol A

CAS RN

220792-57-4
Record name 2-{[6-(3-Amino-5-chloroanilino)-9-(propan-2-yl)-1,9-dihydro-2H-purin-2-ylidene]amino}-3-methylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
N Bernabò, L Valbonetti, L Greco… - Frontiers in …, 2017 - frontiersin.org
… Aminopurvalanol A and those under their direct control. (C) Network resulting after the removal of the nodes affected by Aminopurvalanol A … To predict the effects of Aminopurvalanol A …
Number of citations: 5 www.frontiersin.org
Y Shi, J Park, C Lagisetti, W Zhou… - Bioorganic & medicinal …, 2017 - Elsevier
… This screening approach identified several active hits, the most potent of which were CGP-74514A and aminopurvalanol A, both have been reported to be cyclin-dependent kinases (…
Number of citations: 19 www.sciencedirect.com
RGK Donald, T Zhong, L Meijer, PA Liberator - Molecular and biochemical …, 2005 - Elsevier
… Purvalanol B and the related compound aminopurvalanol A selectively inhibit TgCK1α, confirming the existence of potentially exploitable structural differences between host and …
Number of citations: 39 www.sciencedirect.com
LY Shiu, CH Lai, CH Yang, AH Tseng… - International Journal of …, 2017 - airitilibrary.com
… There were 9 candidate drugs including purvalanol-a, wortmannin, TPCA-1, serdemetan, selumetinib, PP-110, AS-605240, camptothecin and aminopurvalanol-a were same. For …
Number of citations: 0 www.airitilibrary.com
H Mai, H Xie, M Luo, J Hou, J Chen, J Hou, D Jiang - Cancers, 2022 - mdpi.com
… NCH-51 and Aminopurvalanol-a were selected to validate their effects by in vitro assay. … .) at a density of 4000 cells per well in the presence of Aminopurvalanol-a (2, 4, and 8 µM), NCH-…
Number of citations: 9 www.mdpi.com
M Le Breton, R Bellé, P Cormier… - Biochemical and …, 2003 - Elsevier
Translation under the control of the universal cell cycle regulator CDK1/cyclin B was investigated during the first cell cycle in sea urchin embryos. The CDK1/cyclin B inhibitor …
Number of citations: 11 www.sciencedirect.com
N Beeharry, J Peterson, TJ Yen - Cancer Research, 2012 - AACR
… We identified a signaling node centering on Src and related kinases that were selectively inhibited by Aminopurvalanol A (AMP-A) and Syk inhibitor. The importance of Src and its …
Number of citations: 0 aacrjournals.org
H Kalbouneh, A Schlicksupp, J Kirsch, J Kuhse - PloS one, 2014 - journals.plos.org
… using the antagonists aminopurvalanol A (highest inhibitory … two or three days with 5 µM aminopurvalanol A or SU9516 in … treatment with 5 µM aminopurvalanol A. Similar results were …
Number of citations: 27 journals.plos.org
Y Shi, J Park, C Lagisetti, W Zhou, LC Sambucetti… - Cancer Research, 2017 - AACR
… This screening approach identified several active hits, the most potent of which were CGP-74514A and aminopurvalanol A, both have been reported to be cyclin-dependent kinases (…
Number of citations: 0 aacrjournals.org
J Kuhse, H Kalbouneh, A Schlicksupp… - Journal of Biological …, 2012 - ASBMB
Gephyrin is a scaffold protein essential for the postsynaptic clustering of inhibitory glycine and different subtypes of GABA A receptors. The cellular and molecular mechanisms involved …
Number of citations: 69 www.jbc.org

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